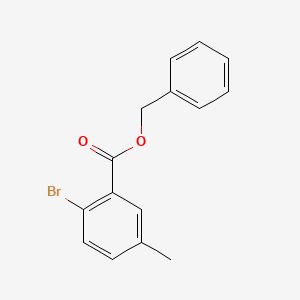

Benzyl 2-bromo-5-methylbenzoate

Description

Overview of Benzoate (B1203000) Ester Derivatives in Contemporary Chemical Research

Benzoate ester derivatives are fundamental components in modern chemical research. Their prevalence stems from their utility as key intermediates in the synthesis of a wide array of organic molecules. The ester functionality serves as a robust protecting group for carboxylic acids and can be readily transformed into other functional groups. This versatility allows for their incorporation into pharmaceuticals, agrochemicals, and polymers.

Significance of Bromine Functionality in Aromatic Systems

The incorporation of a bromine atom into an aromatic system significantly influences the molecule's reactivity and properties. The bromine atom acts as a valuable functional handle, enabling a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence of bromine can modulate the electronic properties of the aromatic ring, impacting its biological activity.

Contextualization of Benzyl (B1604629) Ester Linkages in Synthetic Methodologies

The benzyl ester linkage provides a stable yet cleavable protecting group for carboxylic acids. Its stability under a range of reaction conditions allows for selective manipulations of other functional groups within a molecule. The benzyl group can be removed under mild conditions, typically through hydrogenolysis, preserving sensitive functionalities elsewhere in the molecule. This strategic use of benzyl esters is a common tactic in multi-step synthetic sequences. khanacademy.org

Research Landscape and Knowledge Gaps Pertaining to Benzyl 2-bromo-5-methylbenzoate

While the broader class of halogenated benzoate esters has been extensively studied, "this compound" itself remains a relatively niche compound. bldpharm.com Publicly available research specifically detailing its synthesis, characterization, and applications is limited. This knowledge gap presents an opportunity for further investigation into its potential as a building block in organic synthesis, particularly for creating novel substituted aromatic compounds.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₁₅H₁₃BrO₂ |

| Molecular Weight | 305.17 g/mol |

| CAS Number | 790230-08-9 |

This data is compiled from publicly available chemical supplier information. bldpharm.com

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 15 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the two aromatic rings, the benzylic carbon, and the methyl carbon.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Reaction Chemistry

The synthesis of this compound would likely involve the esterification of 2-bromo-5-methylbenzoic acid with benzyl alcohol.

General Synthetic Routes

A common method for this type of esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) could be employed.

The starting material, 2-bromo-5-methylbenzoic acid, can be prepared from commercially available precursors. sigmaaldrich.com For instance, it can be synthesized from m-toluic acid through a bromination reaction.

Key Reaction Mechanisms

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of water yield the ester.

Potential Side Reactions and Byproducts

Potential side reactions in the synthesis include the formation of dibenzyl ether from the self-condensation of benzyl alcohol, particularly at high temperatures. Incomplete reaction would result in the presence of unreacted starting materials. Purification techniques such as column chromatography would be necessary to isolate the desired product.

Applications in Organic Synthesis

The utility of this compound lies in its potential as a versatile intermediate for creating more complex molecules.

Role as a Building Block in Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group at the 2-position of the benzoate ring. Similarly, a Heck reaction with an alkene or a Sonogashira coupling with a terminal alkyne would install different functionalities at the same position.

Utility in the Synthesis of Heterocyclic Compounds

The functional groups present in this compound can be utilized to construct heterocyclic rings. For instance, the bromine atom and the ester group could be involved in intramolecular cyclization reactions to form lactones or other ring systems.

Precursor for the Synthesis of Novel Substituted Benzoic Acids

Cleavage of the benzyl ester, typically through hydrogenolysis, would yield 2-bromo-5-methylbenzoic acid. This carboxylic acid could then be further modified. For example, the bromine atom could be displaced by a nucleophile, or the carboxylic acid could be converted into other functional groups like amides or acid chlorides, opening up avenues for the synthesis of a wide range of substituted benzoic acid derivatives.

Comparative Analysis with Structurally Related Compounds

To better understand the potential of this compound, it is useful to compare it with other related compounds.

| Compound Name | Structural Differences | Potential Applications |

| Methyl 2-bromo-5-methylbenzoate | Methyl ester instead of benzyl ester | Similar applications in cross-coupling, but the methyl ester is generally more difficult to cleave. |

| Benzyl 2-chlorobenzoate | Chlorine instead of bromine at the 2-position, no methyl group | The C-Cl bond is generally less reactive in cross-coupling reactions than the C-Br bond. rsc.org |

| Benzyl 4-bromobenzoate | Bromine at the 4-position instead of the 2-position, no methyl group | The position of the bromine atom would lead to different regioisomers in subsequent reactions. |

| 2-Bromo-5-methylbenzoic acid | Carboxylic acid instead of a benzyl ester | A direct precursor for the synthesis of this compound and other derivatives. sigmaaldrich.com |

This table provides a comparative overview of structurally similar compounds and their potential applications in organic synthesis.

This compound, while not extensively documented, holds significant promise as a versatile building block in organic synthesis. Its combination of a reactive bromine atom and a readily cleavable benzyl ester makes it a valuable precursor for the construction of complex aromatic compounds through various synthetic methodologies. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its potential in the development of novel molecules with interesting chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-bromo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-11-7-8-14(16)13(9-11)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNLMOORCZZRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2 Bromo 5 Methylbenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For Benzyl (B1604629) 2-bromo-5-methylbenzoate, the most logical and common disconnection is at the ester functional group.

Figure 1: Retrosynthetic Disconnection of Benzyl 2-bromo-5-methylbenzoate

This disconnection simplifies the synthesis into two primary challenges: the preparation of the key precursors, 2-bromo-5-methylbenzoic acid and benzyl alcohol, followed by their strategic coupling to form the final ester product. This approach is advantageous as it utilizes well-established chemical transformations. The retrosynthesis of similar, albeit more complex, structures often relies on this fundamental disconnection strategy, highlighting its robustness in synthetic planning. nih.gov

Synthesis of Key Precursors

The successful synthesis of this compound hinges on the efficient preparation of its constituent parts: an aromatic carboxylic acid and an alcohol.

Preparation of 2-bromo-5-methylbenzoic acid

2-bromo-5-methylbenzoic acid is a versatile building block in organic synthesis. chemimpex.com Its preparation can be approached through several methods, primarily involving the regioselective bromination of a suitable precursor.

One common strategy is the direct electrophilic aromatic substitution (bromination) of 5-methylbenzoic acid (m-toluic acid). In this reaction, the starting material is treated with a brominating agent in the presence of a catalyst. The directing effects of the substituents on the aromatic ring—the activating, ortho,para-directing methyl group and the deactivating, meta-directing carboxylic acid group—both favor substitution at the C2 and C6 positions. Due to reduced steric hindrance, the C2 position is generally favored.

Another powerful method for the regioselective introduction of a bromine atom is the Sandmeyer reaction. This process involves the diazotization of an amino group, followed by its substitution. For this synthesis, 2-amino-5-methylbenzoic acid would be treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then reacted with a copper(I) bromide salt to yield the desired 2-bromo-5-methylbenzoic acid. chemicalbook.com This method offers high regioselectivity, avoiding the formation of isomeric byproducts that can occur with direct bromination.

The table below summarizes representative conditions for the synthesis of brominated benzoic acid derivatives, illustrating common reagents and potential yields.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-Methoxybenzoic acid | N-bromosuccinimide, KBr, Red P, H₂SO₄, in CH₂Cl₂, 25-30°C, 3h | 2-bromo-5-methoxybenzoic acid | 93.4% | google.com |

| 2-Methylbenzoic acid | Br₂, conc. H₂SO₄, 25°C, 20h | 5-Bromo-2-methylbenzoic acid / 3-Bromo isomer mixture | 97% (crude mixture) | chemicalbook.com |

| Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. NaNO₂, 48% HBr, 0°C; 2. CuBr, 0-20°C | Methyl 2-bromo-4-fluoro-5-methylbenzoate | 74% | chemicalbook.com |

| 2-Chlorine benzotrichloride | Bromine, Catalyst; then Hydrolysis (acid) | 5-bromo-2-chloro benzoic acid | >95% | google.com |

Synthesis of Benzyl Alcohol Derivatives

The second precursor, benzyl alcohol, is a common and readily available industrial chemical. However, for the synthesis of analogs of the target compound, various substituted benzyl alcohol derivatives may be required. These can be prepared through numerous established synthetic routes.

Standard methods include the reduction of corresponding benzaldehydes or benzoic acids using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). More modern approaches focus on the direct and selective C-H oxidation of toluenes and their derivatives. acs.org For instance, the oxidation of primary benzylic C-H bonds can be achieved using oxidants like di-tert-butyl peroxide, often catalyzed by metal complexes. organic-chemistry.org These methods provide access to a wide array of functionalized benzyl alcohols, enabling the synthesis of a diverse library of benzyl ester derivatives. acs.orgorganic-chemistry.org

Esterification Approaches for this compound

With the key precursors in hand, the final step is the formation of the ester bond. This can be accomplished through several methods, ranging from classical acid-catalyzed reactions to milder, modern coupling protocols.

Direct Esterification Protocols (e.g., Fischer esterification)

Fischer-Speier esterification is a classic and straightforward method for producing esters. The reaction involves heating a carboxylic acid (2-bromo-5-methylbenzoic acid) and an alcohol (benzyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product side, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.

While robust, this method requires harsh conditions (high temperatures and strong acids) that may not be suitable for substrates with sensitive functional groups. organic-chemistry.org

Coupling Reactions (e.g., DCC/DMAP coupling)

For substrates that are sensitive to the harsh conditions of Fischer esterification, or for sterically hindered components, modern coupling reagents provide a mild and highly efficient alternative. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a prominent example. organic-chemistry.orgorganic-chemistry.org

The mechanism of the Steglich esterification proceeds as follows:

The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

The DMAP, acting as a potent nucleophilic catalyst, attacks the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate is highly susceptible to nucleophilic attack but is incapable of the intramolecular rearrangement that can be a side reaction for the O-acylisourea. organic-chemistry.org

The alcohol (benzyl alcohol) then attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. organic-chemistry.org

The dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be easily removed by filtration.

This method is characterized by its mild reaction conditions (often performed at or below room temperature) and its broad applicability, providing high yields even for challenging esterifications. organic-chemistry.org

Transesterification Strategies

Transesterification is a crucial process in the synthesis of this compound. This chemical reaction involves the exchange of the alkoxy group of an ester with another alcohol. In this specific case, a methyl or ethyl ester of 2-bromo-5-methylbenzoic acid is typically reacted with benzyl alcohol to yield the desired benzyl ester.

The reaction is generally catalyzed by either an acid or a base. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid, while base catalysts can range from sodium methoxide (B1231860) to organometallic compounds. The choice of catalyst can significantly influence the reaction rate and yield.

One documented approach involves the reaction of methyl 5-bromo-2-methylbenzoate with benzyl alcohol in the presence of a suitable catalyst. The equilibrium of the reaction is often shifted towards the product side by removing the methanol (B129727) byproduct through distillation.

Another strategy could involve the use of enzymatic catalysts, such as lipases. While not as common in industrial-scale synthesis for this specific compound, enzymatic transesterification offers a milder and more selective alternative to chemical catalysis, potentially reducing the formation of byproducts.

Optimization of Reaction Conditions and Process Yields

The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, reaction time, catalyst loading, and the molar ratio of reactants.

Research has shown that for similar esterification reactions, temperature plays a critical role. For instance, in a related synthesis, an excellent yield was obtained at 100°C, with a decrease in yield observed at both higher and lower temperatures. researchgate.net The reaction time is also crucial, with prolonged times potentially leading to the formation of degradation products, while insufficient time results in incomplete conversion.

Catalyst concentration is another key variable. Studies on related syntheses have demonstrated that a catalyst loading of 10 mole % can provide optimal results. researchgate.net Increasing the catalyst amount beyond this point may not significantly improve the yield and can complicate the purification process.

A study on the synthesis of a related compound, methyl 5-(2-bromoacetyl)-2-methoxybenzoate, reported a yield of 75% after recrystallization from methanol, with an additional 10.4 g obtained from the mother liquor, highlighting the importance of post-reaction workup in maximizing the isolated yield. prepchem.com

Table 1: Optimization of Reaction Conditions for a Related Esterification

| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | - | 120 | 10 | No Reaction |

| 2 | 10 | 100 | 4-6 | 97 |

| 3 | 10 | 80 | 10 | Lower Yield |

| 4 | 10 | 120 | 10 | Lower Yield |

| 5 | 5 | 100 | 10 | Lower Yield |

| 6 | 15 | 100 | 10 | Similar to 10 mol% |

This data is based on a similar reaction and is presented for illustrative purposes. researchgate.net

Advanced Purification Techniques for Ester Isolation

Following the synthesis of this compound, the isolation and purification of the final product are critical to achieving the desired level of purity. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual catalyst.

Crystallization is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a similar compound, methyl 5-(2-bromoacetyl)-2-methoxybenzoate, methanol was used effectively for recrystallization. prepchem.com

Column Chromatography is a highly effective method for separating compounds with different polarities. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with weaker interactions with the stationary phase travel down the column more quickly, allowing for the separation of the desired ester from impurities. A patent for a related synthesis describes the use of silica gel column chromatography to purify the crude product. google.com

Distillation , particularly under reduced pressure (vacuum distillation), can be employed if the product is a high-boiling liquid and is thermally stable. This technique separates compounds based on their boiling points. While less common for solid esters at room temperature, it can be useful for removing volatile impurities or for purifying liquid starting materials prior to the reaction.

Washing and Extraction are often used in the initial workup procedure. The reaction mixture may be washed with water or a mild aqueous base to remove acid catalysts or water-soluble impurities. Liquid-liquid extraction can then be used to separate the desired ester into an organic solvent, leaving water-soluble impurities in the aqueous phase.

The selection of the most appropriate purification technique or combination of techniques depends on the physical properties of this compound and the nature of the impurities present.

Chemical Reactivity and Mechanistic Investigations of Benzyl 2 Bromo 5 Methylbenzoate

Reactivity at the Ester Linkage

The ester group in Benzyl (B1604629) 2-bromo-5-methylbenzoate is susceptible to attack by various nucleophiles, leading to cleavage of the acyl-oxygen bond. These reactions include hydrolysis, transesterification, and aminolysis.

Hydrolytic Stability and Mechanistic Pathways (Acidic and Basic Hydrolysis)

The stability of the ester linkage against hydrolysis is condition-dependent, with distinct mechanisms operating in acidic and basic media.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the ester undergoes saponification via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The hydroxide ion directly attacks the electrophilic carbonyl carbon in a rate-determining step, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzyloxide anion as the leaving group. The benzyloxide anion is a relatively poor leaving group but is rapidly protonated by the newly formed 2-bromo-5-methylbenzoic acid in an irreversible acid-base reaction. This final step drives the reaction to completion, yielding benzyl alcohol and the carboxylate salt of 2-bromo-5-methylbenzoic acid.

Table 1: Products of Hydrolysis of Benzyl 2-bromo-5-methylbenzoate

| Condition | Reactants | Primary Products |

|---|---|---|

| Acidic (H₃O⁺) | This compound, Water | 2-Bromo-5-methylbenzoic acid, Benzyl alcohol |

Transesterification Reactions

Transesterification involves the conversion of the benzyl ester into a different ester by reaction with another alcohol, typically in the presence of an acid or base catalyst. This reaction is an equilibrium process where one alcohol component is exchanged for another. For instance, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Methyl 2-bromo-5-methylbenzoate and benzyl alcohol. The reaction equilibrium can be shifted towards the desired product by using the new alcohol as the solvent or by removing one of the products (e.g., benzyl alcohol) as it is formed.

Aminolysis Reactions

Aminolysis is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction generally does not require a catalyst but can be slow. Heating is often necessary to proceed at a practical rate. The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of benzyl alcohol. The reaction of this compound with a primary amine, such as ethylamine, would yield N-ethyl-2-bromo-5-methylbenzamide and benzyl alcohol. This process is fundamental for converting esters into amides, which are often more stable functional groups.

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the benzene (B151609) ring provides a handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to their favorable balance of reactivity and stability. researchgate.netnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.govnih.gov this compound can be effectively coupled with various aryl- or vinylboronic acids (or their corresponding boronate esters) in the presence of a palladium catalyst and a base. nih.govrsc.org For example, reaction with phenylboronic acid using a catalyst like PdCl₂(dppf)·CH₂Cl₂ and a base such as cesium carbonate would yield Benzyl 5-methyl-[1,1'-biphenyl]-2-carboxylate. nih.gov This reaction tolerates a wide range of functional groups, making it highly versatile. nih.govnih.gov

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Benzyl 5-methyl-[1,1'-biphenyl]-2-carboxylate |

| Sonogashira | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N | Benzyl 5-methyl-2-(phenylethynyl)benzoate |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The coupling of this compound with an alkyne like phenylacetylene would produce an alkynylated derivative, Benzyl 5-methyl-2-(phenylethynyl)benzoate. rsc.org This method is a direct route to aryl alkynes, which are valuable synthetic intermediates.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govresearchgate.net this compound can react with alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base. nih.govacs.org The reaction with styrene would likely yield a mixture of (E)- and (Z)-isomers of Benzyl 5-methyl-2-styrylbenzoate. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov In this compound, the methyl group is weakly electron-donating and the ester group is meta to the bromine, providing insufficient activation for a standard SNAr pathway.

Under very harsh conditions with extremely strong bases (e.g., sodium amide, NaNH₂), a nucleophilic substitution could potentially occur via an elimination-addition (benzyne) mechanism. masterorganicchemistry.comyoutube.com This pathway would involve the deprotonation of the aromatic proton ortho to the bromine, followed by the elimination of the bromide ion to form a highly reactive benzyne (B1209423) intermediate. Subsequent nucleophilic attack on the benzyne would yield a mixture of two isomeric products, as the nucleophile can add to either carbon of the triple bond. However, this pathway is less controlled and requires forcing conditions not typically employed when other reactive sites, like the ester, are present.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-methylbenzoic acid |

| Benzyl alcohol |

| Sodium hydroxide |

| Benzyloxide anion |

| 2-Bromo-5-methylbenzoate |

| Methyl 2-bromo-5-methylbenzoate |

| Methanol |

| Ethylamine |

| N-ethyl-2-bromo-5-methylbenzamide |

| Phenylboronic acid |

| PdCl₂(dppf)·CH₂Cl₂ |

| Cesium carbonate |

| Benzyl 5-methyl-[1,1'-biphenyl]-2-carboxylate |

| Phenylacetylene |

| Benzyl 5-methyl-2-(phenylethynyl)benzoate |

| Styrene |

| Benzyl 5-methyl-2-styrylbenzoate |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl halides. In the case of this compound, the bromine atom on the aromatic ring can be exchanged with a metal, typically lithium or magnesium, to form an organometallic intermediate. This process transforms the electrophilic carbon-bromine bond into a nucleophilic carbon-metal bond, thereby enabling a wide range of subsequent reactions.

The reaction is typically carried out at low temperatures using organolithium reagents, such as n-butyllithium or tert-butyllithium, or through the formation of a Grignard reagent using magnesium metal. The resulting organometallic species is highly reactive and can be quenched with various electrophiles to introduce new functional groups at the 2-position of the benzoate (B1203000) ring.

A significant challenge in these reactions can be the presence of other reactive sites in the molecule, such as the ester carbonyl group. However, by carefully controlling the reaction conditions, including temperature and the choice of reagent, selective halogen-metal exchange can be achieved. For instance, the use of i-PrMgCl in combination with n-BuLi has been shown to facilitate bromine-metal exchange on substrates with acidic protons under non-cryogenic conditions. nih.gov This method can be advantageous in preventing unwanted side reactions. nih.gov

The general mechanism for halogen-metal exchange involves the attack of the organometallic reagent on the bromine atom, leading to the formation of the new organometallic species and an alkyl halide byproduct.

Table 1: Examples of Halogen-Metal Exchange Reactions

| Reagent | Product Type | Reference |

| n-Butyllithium | Aryllithium intermediate | nih.gov |

| Magnesium (Mg) | Grignard reagent | nih.gov |

| i-PrMgCl/n-BuLi | Arylmagnesium intermediate | nih.gov |

Reactivity of the Aromatic Methyl Group

The methyl group attached to the benzoate ring offers another site for chemical modification, primarily through benzylic functionalization and oxidation reactions.

The benzylic position of the methyl group is susceptible to free radical halogenation, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile). researchgate.netresearchgate.net This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. manac-inc.co.jp

The process is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from NBS to generate a bromine radical. This bromine radical subsequently abstracts a benzylic hydrogen from the methyl group of this compound, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the brominated product and a new bromine radical, which propagates the chain reaction. manac-inc.co.jp

The selectivity for benzylic bromination over other positions is due to the stability of the intermediate benzylic radical, which is delocalized over the aromatic ring. The reaction conditions, such as the solvent and the presence of light, can influence the efficiency of the reaction. researchgate.net For example, using 1,2-dichlorobenzene (B45396) as a solvent has been reported to improve reaction times and yields compared to the classic Wohl-Ziegler procedure. researchgate.net

The methyl group can be oxidized to various functional groups, including aldehydes, carboxylic acids, or even undergo complete degradation depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid.

Milder and more selective oxidizing agents can be employed to achieve partial oxidation. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been developed as a selective and efficient oxidant for converting benzylic alcohols to benzaldehydes and methyl benzoates. tandfonline.comresearchgate.net While this specific application is for benzylic alcohols, similar reagents could potentially be adapted for the controlled oxidation of the methyl group in this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

The benzoate ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents influencing the position and feasibility of these transformations.

In electrophilic aromatic substitution (EAS) , the aromatic ring acts as a nucleophile and attacks an electrophile. masterorganicchemistry.com The rate-determining step is the formation of a positively charged carbocation intermediate, known as a benzenonium ion. msu.edu The existing substituents on the ring, the bromo group and the benzyl ester group, are both deactivating and direct incoming electrophiles primarily to the meta position relative to themselves. The bromo group is an ortho, para-director, but its deactivating nature and the steric hindrance from the adjacent ester group would likely favor substitution at the position para to the bromine and meta to the ester. The ester group is a meta-director. Therefore, electrophilic substitution is expected to be challenging and would likely occur at the position meta to the ester group.

Nucleophilic aromatic substitution (NAS) , on the other hand, involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. libretexts.org This reaction is generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which in this case is the bromine atom. libretexts.org The benzyl ester group is electron-withdrawing, but it is in the meta position relative to the bromine, which does not provide the necessary resonance stabilization for the negatively charged Meisenheimer complex intermediate. libretexts.org Consequently, nucleophilic aromatic substitution on this compound is generally not favored under standard conditions. However, under forcing conditions or via alternative mechanisms like the benzyne pathway, substitution might be possible.

Reaction Mechanisms and Kinetic Studies of Key Transformations

The mechanisms of the reactions discussed above have been extensively studied. As mentioned, halogen-metal exchange proceeds through a direct displacement of the halogen by the metalating agent. Radical halogenation with NBS follows a well-established radical chain mechanism. manac-inc.co.jp

Electrophilic aromatic substitution proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.commsu.edu The first step, the attack of the electrophile, is the slow, rate-determining step. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is fast. masterorganicchemistry.com

Nucleophilic aromatic substitution, when it occurs via the addition-elimination mechanism, also involves a two-step process. The initial addition of the nucleophile to the carbon bearing the leaving group is typically the rate-determining step, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The subsequent elimination of the leaving group is a faster process.

Synthetic Applications and Derivatives of Benzyl 2 Bromo 5 Methylbenzoate

Utilization as a Versatile Synthetic Building Block

The strategic placement of the bromo and benzyl (B1604629) ester groups makes Benzyl 2-bromo-5-methylbenzoate a highly versatile synthetic building block in organic chemistry. google.com The benzyl group is widely used as a protecting group in carbohydrate chemistry and other areas of organic synthesis due to its general stability and the multiple methods available for its removal. nih.gov As a building block, this compound offers a scaffold that can be elaborated through sequential or orthogonal reactions at its two primary functional sites.

The bromo group on the aromatic ring is a key feature, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are commonly employed to attach new aryl, alkyl, or amino groups at this position. This allows for the systematic construction of complex molecular architectures.

Simultaneously, the benzyl ester group can be selectively deprotected to reveal a carboxylic acid. This acid can then participate in a host of subsequent reactions, including amide bond formation or reduction to an alcohol. rsc.org The ability to perform these distinct chemical transformations makes compounds like this compound valuable starting materials for creating libraries of compounds for various research applications, including medicinal chemistry and materials science. google.comresearchgate.net

Transformations to Novel Aromatic Compounds

The reactivity of this compound allows for its conversion into a diverse range of other aromatic molecules, including essential organic acids, amides, and complex fused-ring systems.

A primary transformation of this compound is its conversion to the corresponding carboxylic acid, 2-bromo-5-methylbenzoic acid. sigmaaldrich.com This is typically achieved through the catalytic hydrogenation of the benzyl ester, a clean and efficient deprotection method that yields the free carboxylic acid and toluene (B28343) as a byproduct. This acid is itself a crucial intermediate for further synthetic modifications. rsc.org

Once the carboxylic acid is obtained, it can be readily converted into a wide variety of amides. Amide bond formation is one of the most fundamental reactions in organic and medicinal chemistry. nih.gov The synthesis generally involves activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. researchgate.netmdpi.com This methodology allows for the introduction of diverse functionalities into the final molecule.

| Amine Substrate | Coupling Method | Product Class |

| Primary Aliphatic Amines | Standard coupling reagents (HATU, EDC) | N-alkyl amides |

| Secondary Aliphatic Amines | Standard coupling reagents (HATU, EDC) | N,N-dialkyl amides |

| Aromatic Amines (Anilines) | Acyl chloride formation followed by amine addition mdpi.com | N-aryl amides (Anilides) |

| Amino Acid Esters | Peptide coupling reagents to prevent racemization | Peptidyl derivatives |

This table illustrates the versatility of the parent carboxylic acid in synthesizing a range of amides.

This compound is a valuable precursor for the synthesis of polycyclic aromatic systems, such as fluorenones. The synthesis of these fused-ring structures can be accomplished through a multi-step pathway that leverages both the bromo and ester functionalities of the parent molecule.

A representative synthetic pathway involves:

Hydrolysis/Hydrogenolysis : The benzyl ester is first converted to 2-bromo-5-methylbenzoic acid.

Reduction : The resulting carboxylic acid is reduced to the corresponding benzyl alcohol, (2-bromo-5-methylphenyl)methanol, using a reducing agent like lithium aluminum hydride. rsc.org

Oxidation : The benzyl alcohol is then oxidized to 2-bromo-5-methylbenzaldehyde. nih.gov

Annulation : The aldehyde can undergo a palladium-catalyzed one-pot reaction involving a Suzuki coupling with an arylboronic acid, followed by an intramolecular oxidative cyclization to yield a substituted fluorenone. researchgate.net

This strategy demonstrates how the relatively simple starting material can be elaborated into complex, rigid polycyclic structures, which are of interest for their electronic and photophysical properties.

Role in the Construction of Functional Organic Materials

While direct applications of this compound in materials science are not extensively documented, its derivatives serve as key building blocks for functional organic materials. The polycyclic aromatic systems, such as the fluorenones mentioned previously, are a well-known class of compounds used in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net

The rigid and planar structure of the fluorenone core provides high thermal stability and good charge transport characteristics, which are essential for efficient OLED devices. By modifying the peripheral substituents on the fluorenone scaffold—a process that can be traced back to the functional handles on the initial this compound—researchers can fine-tune the emission color, quantum efficiency, and other critical properties of the resulting material. Therefore, this compound is an important precursor for the molecular frameworks that constitute the active layers in advanced electronic and photonic devices.

Potential in Heterocyclic Synthesis

The presence of a bromine atom and a modifiable ester group makes this compound a useful starting point for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and scaffolds derived from this building block have been incorporated into biologically active molecules. nih.gov

For instance, bromo-substituted aromatic compounds can be used to prepare complex fused heterocyclic systems. In one pathway, a bromo-substituted acetylbenzofuran undergoes condensation with thiosemicarbazide, and the resulting intermediate can be cyclized to form various derivatives containing thiazolidinone or triazine rings. sciepub.com Analogous reaction sequences could potentially be applied to derivatives of this compound.

More directly, the "1-benzyl-5-bromo" structural motif, which is related to the title compound, has been used as a scaffold for creating novel anticancer agents. nih.govmdpi.com In these examples, the bromo-substituted core is elaborated through condensation and cyclization reactions to generate complex molecules featuring thiazole (B1198619) and indolin-2-one rings. These studies highlight the value of the bromo-benzyl aromatic pattern as a platform for discovering new heterocyclic entities with significant biological potential. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Benzyl (B1604629) 2-bromo-5-methylbenzoate, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are employed for a complete structural assignment.

One-dimensional NMR spectra provide the primary information regarding the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Benzyl 2-bromo-5-methylbenzoate is predicted to show distinct signals corresponding to the protons of the benzyl and the substituted benzoate (B1203000) moieties. Based on the known spectra of similar compounds like benzyl benzoate rsc.orgresearchgate.netchemicalbook.comresearchgate.net and substituted methyl benzoates, the following chemical shifts are anticipated:

Benzyl Protons: The five protons of the phenyl group of the benzyl moiety are expected to appear as a multiplet in the range of δ 7.3-7.5 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl group will likely give a singlet at approximately δ 5.3 ppm. rsc.org

Benzoate Protons: The aromatic protons on the substituted benzoate ring will show distinct signals due to the electronic effects of the bromo and methyl substituents. The proton ortho to the bromine atom is expected to be the most downfield, followed by the other two aromatic protons, with their exact shifts and coupling patterns depending on their relative positions.

Methyl Protons: The methyl group protons on the benzoate ring will appear as a singlet, typically in the upfield aromatic region, around δ 2.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the expected chemical shifts, based on data for benzyl benzoate rsc.orgresearchgate.net and related structures chemicalbook.com, are as follows:

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-167 ppm. rsc.org

Aromatic Carbons: The carbon atoms of both the benzyl and benzoate rings will appear in the range of δ 125-140 ppm. The carbon attached to the bromine atom will be shifted to a higher field (lower ppm value) due to the heavy atom effect.

Methylene Carbon: The methylene carbon of the benzyl group is anticipated to have a chemical shift around δ 66-67 ppm. rsc.org

Methyl Carbon: The methyl group carbon will be found in the upfield region, typically around δ 21 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoate-H (ortho to Br) | ~7.8 | - |

| Benzoate-H | ~7.2-7.5 | - |

| Benzyl-H (aromatic) | 7.3-7.5 (m) | ~128-136 |

| Benzyl-CH₂ | ~5.3 (s) | ~66-67 |

| Benzoate-CH₃ | ~2.4 (s) | ~21 |

| Carbonyl C=O | - | ~165-167 |

| Benzoate-C (substituted) | - | ~125-140 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, this would confirm the connectivity of the protons on the benzoate ring and the protons within the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signal to the methylene carbon signal. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the ester linkage. For example, a correlation would be expected between the benzylic methylene protons and the carbonyl carbon of the benzoate group, as well as with the carbons of the benzyl ring. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₅H₁₃BrO₂), the expected exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this calculated mass, confirming the elemental composition. acs.orgresearchgate.net The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

General fragmentation patterns for benzyl esters observed in mass spectrometry often involve cleavage of the benzyl group, leading to a prominent peak for the benzoyl cation or its substituted analogue. nih.govcore.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group and the aromatic rings. researchgate.netnist.govchemicalbook.com

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the range of 1100-1300 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic rings are expected just above 3000 cm⁻¹.

Aromatic C=C Stretch: The C=C stretching vibrations within the aromatic rings typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| C=O (Ester) Stretch | 1720-1740 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-O (Ester) Stretch | 1100-1300 | Strong |

| C-Br Stretch | 500-600 | Medium |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific X-ray crystallographic data for this compound has been found in the searched literature, the structure of related compounds can provide insights. For instance, a study on benzyl 2-(benzylsulfanyl)benzoate revealed details about the dihedral angles between the aromatic rings. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For Benzyl (B1604629) 2-bromo-5-methylbenzoate, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, particularly influenced by the electron-donating methyl group. The bromine atom, with its lone pairs, would also contribute to the HOMO. Conversely, the LUMO is likely to be centered on the electron-withdrawing ester group and the antibonding orbitals of the benzene ring.

While specific energy values for Benzyl 2-bromo-5-methylbenzoate are not available, we can look at related molecules. For instance, studies on substituted benzoic acids and their esters reveal trends in HOMO-LUMO energies based on the nature and position of substituents. The presence of both an electron-donating group (-CH₃) and an electron-withdrawing, yet lone-pair-donating, group (-Br) on the benzene ring presents a nuanced electronic landscape.

Table 1: Illustrative Frontier Orbital Energies of Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Methyl Benzoate (B1203000) | -9.52 | -0.85 | 8.67 |

| Methyl 4-methylbenzoate | -9.21 | -0.79 | 8.42 |

| Methyl 2-bromobenzoate | -9.68 | -1.02 | 8.66 |

Note: These values are hypothetical and for illustrative purposes to show expected trends.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) signify electron-poor areas.

For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the ester group, making them susceptible to electrophilic attack. The bromine atom would also exhibit some negative potential due to its lone pairs. The aromatic protons and the benzylic protons would be in regions of positive potential. The interplay of the electron-donating methyl group and the electron-withdrawing bromo and ester groups would create a complex electrostatic potential surface on the aromatic ring. researchgate.net

Exploration of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Energy Profiles for Key Transformations

A key transformation involving this compound is its synthesis via the esterification of 2-bromo-5-methylbenzoic acid with benzyl alcohol. A computational study of this reaction would involve mapping the potential energy surface, starting from the reactants, proceeding through a tetrahedral intermediate (transition state), and ending with the product and a water molecule. The energy profile would reveal the activation energy required for the reaction to occur, providing insights into the reaction kinetics.

Another important reaction to consider would be nucleophilic substitution, either at the benzylic carbon or the acyl carbon. The energy profiles for these reactions would help in predicting the more favorable reaction pathway under different conditions.

Mechanistic Insights from Computational Modeling

Computational modeling can elucidate the step-by-step mechanism of chemical reactions. For the hydrolysis of this compound, for example, theoretical calculations can distinguish between an acid-catalyzed and a base-catalyzed mechanism. The models would show the protonation of the carbonyl oxygen in the acidic mechanism, making the carbonyl carbon more electrophilic. In the basic mechanism, the direct attack of a hydroxide (B78521) ion on the carbonyl carbon would be modeled. These models can also predict the stability of intermediates and the structure of transition states. nih.gov

Influence of Substituents on Reactivity and Selectivity

The substituents on the benzene ring—a bromine atom and a methyl group—have a significant impact on the reactivity and selectivity of this compound.

The methyl group at the 5-position is an ortho, para-directing and activating group. However, its activating effect is modest. The bromine atom at the 2-position is deactivating due to its electron-withdrawing inductive effect, but it is also ortho, para-directing because of its electron-donating resonance effect. The position of these substituents relative to the ester group and to each other is critical.

In electrophilic aromatic substitution reactions, the incoming electrophile's position will be directed by the combined electronic effects of the bromo, methyl, and ester groups. The ester group is a meta-director. Computational studies can quantify the activation energies for substitution at each of the available positions on the benzene ring, thereby predicting the regioselectivity of the reaction. For example, nitration of this compound would likely lead to a mixture of products, and computational modeling could predict the major isomer. nih.gov

Table 2: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

| Position of Electrophilic Attack | Predicted Relative Activation Energy | Rationale |

| 3-position | High | Steric hindrance from two adjacent bulky groups (bromo and ester). |

| 4-position | Moderate | Para to the activating methyl group, but ortho to the deactivating bromo group. |

| 6-position | Low | Ortho to the activating methyl group and meta to the deactivating ester group. |

Hammett Substituent Constants and Their Correlations

The Hammett equation is a fundamental tool in physical organic chemistry that describes a linear free-energy relationship, quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It is particularly relevant for derivatives of benzoic acid, making it applicable for understanding the electronic effects within the 2-bromo-5-methylbenzoic acid portion of the target molecule. The equation is given as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

K or k is the equilibrium or rate constant for the substituted reaction.

K₀ or k₀ is the reference constant for the unsubstituted reaction (where the substituent is hydrogen). wikipedia.org

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. wikipedia.org

ρ (rho) is the reaction constant, which depends on the reaction type and its sensitivity to electronic effects. wikipedia.org

The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. viu.ca For this compound, the relevant substituents on the benzoic acid ring are the bromo (-Br) group at the 2-position (ortho to the carboxylate) and the methyl (-CH₃) group at the 5-position (meta to the carboxylate).

While the original Hammett equation strictly applies to meta and para substituents, the electronic influence of the ortho bromo group and the meta methyl group can be approximated using these constants.

Table 1: Hammett Substituent Constants for Relevant Groups

| Substituent | σ_meta (σm) | σ_para (σp) |

| Bromo (-Br) | 0.40 stenutz.eu | 0.23 stenutz.eupitt.edu |

| Methyl (-CH₃) | -0.07 viu.ca |

Data sourced from various chemical literature. viu.castenutz.eupitt.edu

The bromo group has a positive Hammett constant, indicating it is an electron-withdrawing group, primarily through its inductive effect. The methyl group, with its negative constant, is a weak electron-donating group. The correlation of these constants helps predict how the substituents in this compound would influence reaction equilibria or rates compared to unsubstituted benzyl benzoate.

Steric and Electronic Effects

The chemical behavior of this compound is governed by a combination of steric and electronic effects imparted by the bromo and methyl substituents on the benzoate ring.

Electronic Effects:

Bromo Group (-Br): Located at the ortho position, the bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density on the aromatic ring and makes the carbonyl carbon of the ester group more electrophilic.

Methyl Group (-CH₃): Positioned meta to the ester linkage, the methyl group has a weak electron-donating inductive effect (+I). This effect slightly increases the electron density on the ring.

The net electronic effect is a combination of these influences, with the strong inductive withdrawal by the ortho-bromine atom being the dominant factor influencing the reactivity of the ester functional group.

Steric Effects: The most significant steric factor in the molecule is the presence of the bulky bromine atom in the position ortho to the ester group. This creates substantial steric hindrance around the carbonyl group. This steric crowding can force the ester group out of the plane of the benzene ring, which in turn can disrupt the π-orbital overlap (resonance) between the carbonyl group and the aromatic system. This has a direct impact on the molecule's conformation and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

To fully understand the three-dimensional structure and dynamic behavior of this compound, computational techniques like conformational analysis and molecular dynamics (MD) simulations are employed.

Conformational Analysis: Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule by evaluating the energy associated with the rotation around its single bonds. For this compound, key rotatable bonds include:

The C(ring)-C(carbonyl) bond.

The C(carbonyl)-O(ester) bond.

The O(ester)-CH₂(benzyl) bond.

The CH₂(benzyl)-C(phenyl) bond.

The steric hindrance from the ortho-bromo substituent is expected to place significant restrictions on the rotation around the C(ring)-C(carbonyl) bond, heavily influencing the molecule's preferred shape.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system over a period of time. cosmosscholars.com A hypothetical MD simulation for this compound would involve:

System Setup: Placing the molecule in a simulation box, often solvated with a suitable solvent like water, to mimic realistic conditions. cosmosscholars.com

Force Field Application: Using a force field (e.g., GROMOS96, AMBER) to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. mdpi.com

Simulation: Running the simulation for a set duration (nanoseconds to microseconds) at a constant temperature and pressure, allowing the molecule to explore different conformational states.

Analysis of the resulting trajectory would yield valuable data on the molecule's structural stability and flexibility.

Table 2: Typical Data Obtained from Molecular Dynamics Simulations

| Metric | Description | Potential Insight for this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the molecule over time compared to a reference structure. | A stable RMSD would indicate that the molecule maintains a consistent overall structure, while large fluctuations would suggest significant conformational changes. cosmosscholars.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | High RMSF values for the benzyl group would indicate its high flexibility, whereas lower values for the substituted benzoate ring would suggest rigidity. cosmosscholars.com |

| Dihedral Angle Distribution | Analyzes the preferred angles of rotation around specific bonds. | This would quantify the conformational preference of the ester and benzyl groups, likely showing a non-planar arrangement due to the ortho-bromo substituent. |

These computational studies are essential for building a complete model of the molecule's structure-property relationships, complementing experimental findings.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

The conventional synthesis of Benzyl (B1604629) 2-bromo-5-methylbenzoate likely involves the Fischer-Speier esterification of 2-bromo-5-methylbenzoic acid with benzyl alcohol, often requiring a strong acid catalyst and generating significant waste. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Key areas for development include:

Enzymatic Catalysis: The use of lipases as catalysts for esterification offers a green alternative, proceeding under mild conditions with high selectivity and producing minimal waste. chemicalbook.com

Solid Acid Catalysts: Replacing homogeneous acid catalysts like sulfuric acid with reusable solid catalysts, such as zeolites or composite metal oxides, can simplify product purification and reduce environmental impact. google.com

One-Pot Syntheses: Investigating one-pot procedures starting from benzyl alcohol, which through catalytic oxidation can form both the benzoic acid precursor and the benzyl alcohol reactant for subsequent esterification, represents an atom-economical approach. acs.orgresearchgate.netqualitas1998.net

Table 1: Comparison of Potential Synthetic Routes for Benzyl 2-bromo-5-methylbenzoate

| Method | Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Fischer Esterification | Sulfuric Acid | Well-established, inexpensive reagents | Harsh conditions, corrosive, significant waste |

| Enzymatic Esterification | Lipase | Mild conditions, high selectivity, biodegradable | Higher catalyst cost, slower reaction rates |

| Solid Acid Catalysis | Zeolites, Metal Oxides google.com | Reusable catalyst, easy separation, reduced waste | May require higher temperatures |

| One-Pot Oxidation-Esterification | Gold Nanoparticles acs.orgqualitas1998.net | High atom economy, solvent-free potential | Catalyst complexity and cost |

Catalyst Development for Selective Transformations

The bromine atom on the aromatic ring of this compound is a prime site for post-synthesis modification via cross-coupling reactions. This functionality allows for the construction of complex molecular architectures. Future research will likely focus on developing highly efficient and selective catalysts for these transformations.

The primary targets for catalyst development include:

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to a variety of palladium-catalyzed reactions, including Suzuki (with boronic acids), Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines). nih.govacs.orgnih.gov Research into ligands, such as bulky trialkylphosphines (e.g., P(t-Bu)₃) and advanced biaryl phosphines (e.g., RuPhos, BrettPhos), could enable these couplings to occur under milder conditions, with lower catalyst loadings and broader functional group tolerance. nih.govnih.gov

Copper-Free Sonogashira Coupling: Developing palladium catalysts that facilitate the coupling with alkynes without the need for a copper(I) co-catalyst would be a significant advancement, as copper can lead to undesirable side reactions and complicates purification. acs.org

Reductive Cross-Coupling: Exploring methods for direct reductive cross-coupling with other aryl halides or electrophiles would provide novel pathways to biaryl structures, avoiding the need to pre-form organometallic reagents. rsc.orgacs.org

Table 2: Potential Catalyst Systems for Transformations of this compound

| Reaction Type | Catalyst System | Potential Coupling Partner | Research Goal |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst / P(t-Bu)₃ ligand nih.gov | Arylboronic acids | Room-temperature coupling, functional group tolerance |

| Buchwald-Hartwig Amination | Pd catalyst / RuPhos ligand nih.gov | Primary & Secondary Amines | Efficient C-N bond formation at low catalyst loadings |

| Sonogashira Coupling | Pd precatalyst / Ammonium Fluoride acs.org | Trimethylsilylalkynes | Copper-free, mild conditions for alkyne installation |

| Heck Coupling | Pd catalyst / P(t-Bu)₃ ligand nih.gov | Alkenes | C-C bond formation with vinyl compounds |

Exploration of Novel Reactivity Patterns

The multifunctionality of this compound opens avenues for exploring novel and selective reactivity that goes beyond the transformation of a single functional group.

Unexplored avenues include:

Orthogonal Functionalization: Developing selective reactions that can address the C-Br bond without affecting the ester, or vice-versa. For example, performing a low-temperature Suzuki coupling that leaves the ester intact for subsequent hydrolysis or amidation.

Benzylic Functionalization: While the aromatic methyl group is generally unreactive, it could be targeted for radical bromination under specific conditions to install a bromomethyl group, creating a trifunctional molecule with three distinct points for further modification. google.comkhanacademy.org

Cascade Reactions: Designing multi-step reactions that occur in a single pot. For instance, a cross-coupling reaction at the C-Br bond could be followed by an intramolecular cyclization involving the ester or methyl group, leading to complex heterocyclic systems.

Table 3: Unexplored Reactivity Patterns for this compound

| Reactive Site | Potential Reaction | Reagents/Conditions | Potential Outcome |

|---|---|---|---|

| Aryl Bromide | Cross-Electrophile Coupling acs.org | Pd catalyst, Mg, LiCl | Synthesis of biaryls via C-S or other C-X bond activation |

| Ester Group | Aminolysis | Amine, heat or catalyst | Formation of corresponding benzamide (B126) derivatives |

| Methyl Group | Radical Halogenation google.com | N-Bromosuccinimide, radical initiator | Introduction of a reactive benzylic bromide |

| Multiple Sites | Cascade Reaction | Pd catalyst, diene, amine acs.org | Construction of complex nitrogen-containing heterocycles |

Integration into Materials Science and Supramolecular Chemistry

The structural characteristics of this compound make it an intriguing candidate for the development of advanced materials and complex supramolecular assemblies.

Future research in this area could focus on:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (like carbonyl oxygen atoms) on adjacent molecules. nih.govnih.gov This directional and specific non-covalent interaction can be exploited to guide the self-assembly of molecules into well-defined architectures such as liquid crystals, organogels, or co-crystals with tunable properties. nih.govacs.org

Monomer Synthesis for Specialty Polymers: After functionalization, for example by converting the bromo group into a vinyl or ethynyl (B1212043) group via cross-coupling, the molecule could serve as a monomer for polymerization. The resulting polymers would feature bulky, aromatic pendant groups, potentially leading to materials with high thermal stability, specific refractive indices, or interesting photophysical properties.

Precursors for Biologically Active Scaffolds: The core structure is related to compounds that interact with bromodomains, which are protein modules involved in gene regulation. nih.gov Further elaboration of the molecule through the synthetic handles available could lead to new libraries of compounds for screening against various biological targets, including those implicated in cancer and inflammation. nih.gov

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing benzyl 2-bromo-5-methylbenzoate?

- Methodology : The compound is synthesized via esterification of 2-bromo-5-methylbenzoic acid with benzyl alcohol. Acid catalysts like concentrated H₂SO₄ or coupling agents (e.g., DCC/DMAP) are commonly used. For optimized yields, reaction conditions (e.g., molar ratios, temperature) should be tailored based on precursor reactivity.

- Data Reference : 2-Bromo-5-methylbenzoic acid (CAS 6967-82-4) is a key precursor, with synthesis protocols for similar esters involving acid catalysis . Catalytic methods for benzyl ester formation, such as those using ammonium cerium phosphate, can be adapted .

Q. How should this compound be characterized to confirm purity and structure?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : Compare ¹H and ¹³C NMR shifts with predicted values to verify substituent positions.

- IR spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) stretches.

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis : Ensure deviations <±0.4% from theoretical values .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption or degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Methodology :

- Experimental Design : Use response surface methodology (RSM) or uniform experimental design to test variables (e.g., catalyst loading, solvent polarity, temperature).

- Case Study : In benzyl acetate synthesis, ammonium cerium phosphate improved yields at 1:1.2 acid-to-alcohol ratios and 4-hour reaction times . Adapt similar protocols for brominated analogs.

- Byproduct Analysis : Monitor reaction progress via TLC or GC-MS to identify intermediates (e.g., unreacted acid or benzyl alcohol derivatives).

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural confirmation?

- Methodology :

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) or literature values for analogous compounds (e.g., 2-bromo-5-hydroxybenzaldehyde, CAS 2973-80-0 ).

- Purity Checks : Re-crystallize the product and repeat analyses. Elemental analysis ensures stoichiometric consistency .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Q. What decomposition pathways or stability issues arise under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), or light to simulate long-term storage. Monitor degradation via HPLC.

- Mechanistic Insights : Hydrolysis of the ester bond is likely under acidic/alkaline conditions. Bromine substituents may enhance sensitivity to nucleophilic attack .

Q. How does the bromine substituent influence reactivity in subsequent transformations (e.g., cross-coupling)?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., 2-chloro-5-methylbenzoate) to assess halogen effects on Suzuki-Miyaura or Ullmann coupling efficiency.

- Kinetic Analysis : Track reaction rates using in situ IR or NMR to quantify electronic effects of bromine on aryl halide reactivity .

Contradictions and Resolutions

-

Contradiction : Discrepancies in reported melting points for brominated benzoates.

-

Contradiction : Conflicting catalytic efficiency data for esterification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.